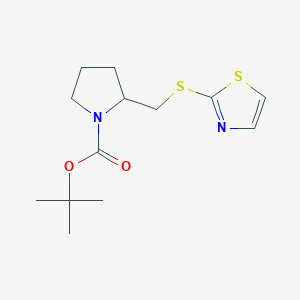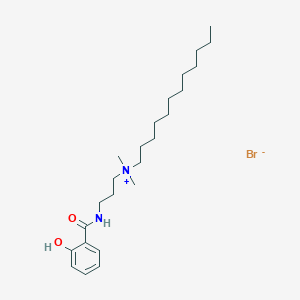
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is a quaternary ammonium compound known for its antimicrobial properties. It is a cationic surfactant with a long hydrophobic tail and a positively charged head, making it effective in disrupting microbial cell membranes. This compound is used in various applications, including disinfectants, antiseptics, and industrial cleaning agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide typically involves the quaternization of a tertiary amine with a halocarbon. The process begins with the reaction of dimethylamine with dodecyl bromide to form dimethyldodecylamine. This intermediate is then reacted with 3-chloropropyl salicylamide under controlled conditions to yield the final product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The reaction mixture is typically purified through crystallization or distillation to remove any impurities.
化学反応の分析
Types of Reactions
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the bromide ion can be replaced by other nucleophiles such as chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride or sodium iodide in acetone.
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of corresponding quaternary ammonium salts with different halides.
科学的研究の応用
3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a wide range of applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins due to its surfactant properties.
Medicine: Investigated for its potential use as an antimicrobial agent in wound dressings and disinfectants.
Industry: Utilized in the formulation of industrial cleaning agents and disinfectants.
作用機序
The antimicrobial activity of 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide is primarily due to its ability to disrupt microbial cell membranes. The positively charged head group interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This compound also interferes with essential cellular processes by binding to membrane proteins and enzymes, further contributing to its antimicrobial effects.
類似化合物との比較
Similar Compounds
- Didodecyldimethylammonium bromide
- Benzalkonium chloride
- Cetyltrimethylammonium bromide
Uniqueness
Compared to similar compounds, 3-Salicylamidopropyl-dimethyl-dodecyl ammonium bromide has a unique structure that combines the antimicrobial properties of quaternary ammonium compounds with the additional benefits of the salicylamide moiety. This combination enhances its effectiveness against a broader spectrum of microorganisms and provides additional functionalities such as anti-inflammatory properties.
特性
CAS番号 |
30596-55-5 |
|---|---|
分子式 |
C24H43BrN2O2 |
分子量 |
471.5 g/mol |
IUPAC名 |
dodecyl-[3-[(2-hydroxybenzoyl)amino]propyl]-dimethylazanium;bromide |
InChI |
InChI=1S/C24H42N2O2.BrH/c1-4-5-6-7-8-9-10-11-12-15-20-26(2,3)21-16-19-25-24(28)22-17-13-14-18-23(22)27;/h13-14,17-18H,4-12,15-16,19-21H2,1-3H3,(H-,25,27,28);1H |
InChIキー |
WDCAKDYVFMNETR-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCC[N+](C)(C)CCCNC(=O)C1=CC=CC=C1O.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(1H)-one](/img/structure/B13954851.png)
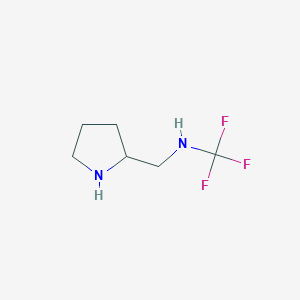
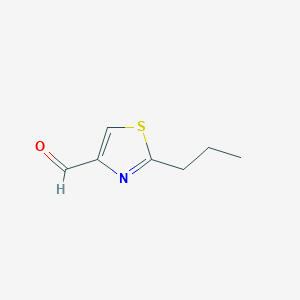



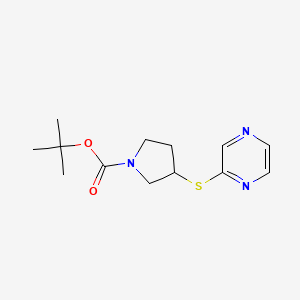
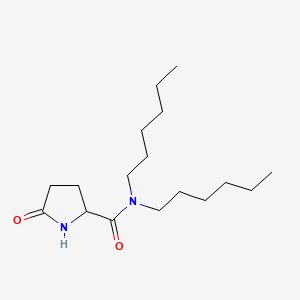
![1-[(Z)-1,2-Difluorovinyl]Cyclopentanol](/img/structure/B13954900.png)
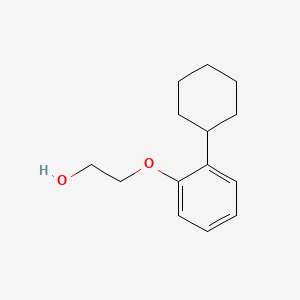

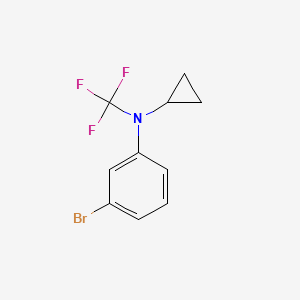
![2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)ethylsulfanyl]ethylsulfanyl]ethyl]isoindole-1,3-dione](/img/structure/B13954922.png)
